
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. PTU has been used as a tool in the study of thyroid hormone synthesis, as well as in the treatment of hyperthyroidism.
作用機序
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea inhibits the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormones. By inhibiting this enzyme, N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea reduces the production of thyroid hormones. N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism. N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has also been found to have antioxidant properties, which may contribute to its therapeutic effects. Additionally, N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been found to have effects on the brain and behavior, including the regulation of mood and cognition.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is a well-established tool in the study of thyroid hormone synthesis and has been used in numerous studies. N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea is also relatively easy to synthesize and purify. However, there are some limitations to the use of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea in lab experiments. It has been found to have some toxic effects, particularly at high doses. Additionally, N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been found to have some non-specific effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea. One area of research is the development of new compounds that have similar or improved effects on thyroid hormone synthesis and antioxidant properties. Another area of research is the investigation of the effects of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of new methods for the synthesis and purification of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea may improve its utility as a tool in scientific research.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea involves the reaction of 2-furylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with 5-chloro-2-pyridinyl isocyanate. The final product is obtained after purification by recrystallization.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been used in various scientific research studies. It has been found to inhibit thyroid peroxidase, an enzyme that is involved in the synthesis of thyroid hormones. N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been used as a tool in the study of thyroid hormone synthesis, as well as in the treatment of hyperthyroidism. It has also been used in the study of the effects of thyroid hormones on the brain and behavior.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-4-10(13-6-8)15-11(17)14-7-9-2-1-5-16-9/h1-6H,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKNSFWEQIPPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)

![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)

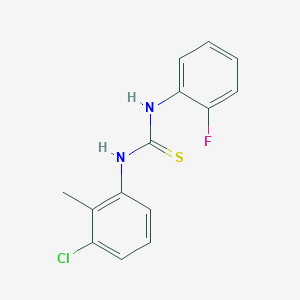
![1-(4-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5848134.png)
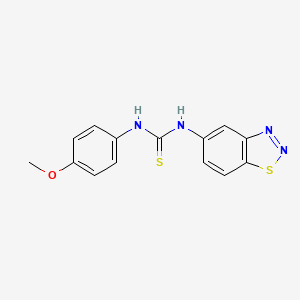
![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)

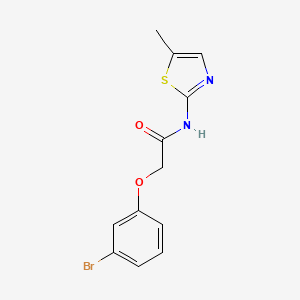
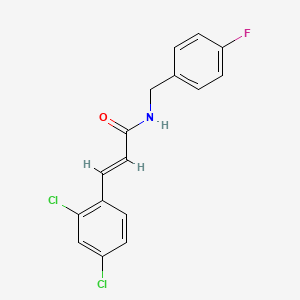
![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
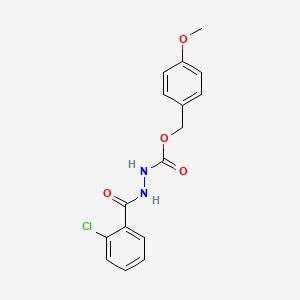
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)